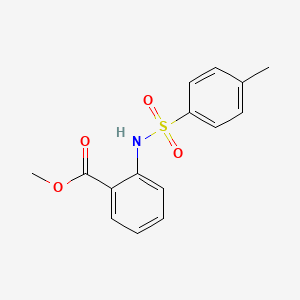
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Descripción general
Descripción
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Properties
2-(Toluene-4-sulfonylamino)-benzoic acid has been studied for its crystal structure, spectroscopic, and thermal properties. A study presented the structure derived from X-ray diffraction and verified through FT-IR, NMR, and elemental analyses. The compound was found to exhibit solvatochromism, fluorescence spectra, and was identified as a photochromic and heatproof material (熊静, 蔡晓庆, 尹萍, & 胡茂林, 2007).
Synthesis of Schiff Bases
The compound has been used in the eco-friendly synthesis of Schiff bases. These bases, containing sulfonamido pharmacophore, were synthesized in an eco-friendly medium at room temperature, showcasing the compound's utility in greener chemistry applications (V. Jagrut, Prashant D. Netankar, R. Mane, & W. Jadhav, 2012).
Lipoxygenase Inhibitors
A study described a method for synthesizing 4-(toluene-4-sulfonylamino)-benzoic acids as lipoxygenase inhibitors. This involved the reaction of p-amino benzoic acid with p-toluenesulfonyl chloride, leading to the formation of several N- and O-alkylation products. These compounds exhibited lipoxygenase inhibitory activities, which are significant for potential medicinal applications (G. Mustafa, I. Khan, M. Ashraf, I. Afzal, S. Shahzad, & Muhammad Shafiq, 2012).
Microbial Hydrolysis
The microbial hydrolysis of methyl aromatic esters, including those related to 2-(toluene-4-sulfonylamino)-benzoic acid methyl ester, was investigated. A specific strain of Burkholderia cepacia isolated from soil was found capable of utilizing methyl benzoate as a carbon and energy source, highlighting the environmental and biotechnological significance of such compounds (G. Philippe, D. Vega, & J. Bastide, 2001).
Mecanismo De Acción
Mode of Action
It is known that sulfonyl groups can act as leaving groups in nucleophilic substitution reactions . This suggests that the compound could potentially interact with its targets through a nucleophilic substitution mechanism, where the sulfonyl group is displaced by a nucleophile present in the biological system.
Biochemical Pathways
Compounds containing sulfonyl groups have been used to label fatty acids , suggesting that this compound may interact with biochemical pathways involving fatty acids.
Result of Action
Given its potential to participate in nucleophilic substitution reactions , it may induce changes in the structure and function of its target molecules, leading to downstream effects on cellular processes.
Propiedades
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonylamino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-11-7-9-12(10-8-11)21(18,19)16-14-6-4-3-5-13(14)15(17)20-2/h3-10,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBYWOIWUKQGPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353268 | |
| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-74-8 | |
| Record name | Methyl 2-[[(4-methylphenyl)sulfonyl]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50998-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[(4-methylphenyl)sulfonyl]amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

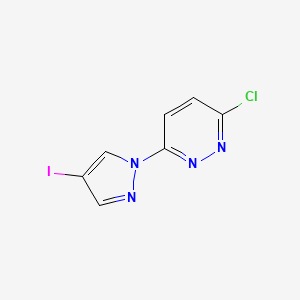
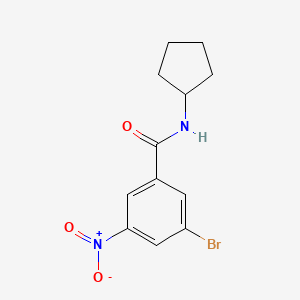


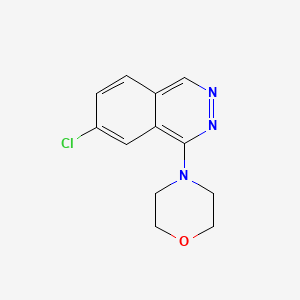

![7-Chloro-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1361753.png)

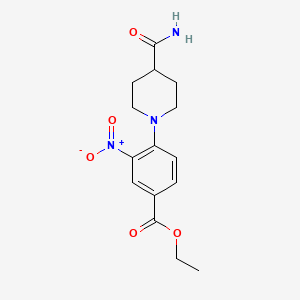


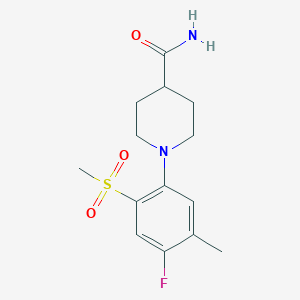
![N-Methyl-1-[3-(methylthio)phenyl]methanamine](/img/structure/B1361762.png)
